Nonane serves as a reaction medium in organic synthesis due to its inertness towards many common reagents. Its hydrophobic nature (repels water) makes it suitable for reactions involving water-sensitive compounds. Additionally, its relatively low boiling point (151 °C) allows for easy product isolation through distillation .
Nonane acts as a non-polar solvent, readily dissolving non-polar and slightly polar compounds. This property makes it valuable for:
Due to its well-defined chemical structure and predictable behavior, nonane is used as a reference standard in various chromatographic techniques, including:
Nonane's chemical stability and volatility make it a suitable model compound for studying various environmental processes, such as:
Nonane itself is a subject of ongoing research, focusing on understanding its:
Nonane is a linear alkane hydrocarbon with the chemical formula . It is a colorless, flammable liquid primarily found in petroleum distillates, particularly kerosene. Nonane has a gasoline-like odor and is insoluble in water, making it a suitable solvent for hydrophobic substances. The compound can exist in various structural forms, with 35 known isomers, and its substituent form is referred to as nonyl. Its cycloalkane counterpart is cyclononane () .
Nonane is a flammable liquid with a low flash point (31 °C), posing a fire hazard []. It can also cause irritation to the skin and respiratory system upon contact or inhalation []. When handling nonane, proper safety protocols for flammable liquids should be followed [].
Nonane undergoes typical combustion reactions characteristic of alkanes. In the presence of sufficient oxygen, it combusts to produce carbon dioxide and water:
Incomplete combustion can yield carbon monoxide as a byproduct . Additionally, nonane can be synthesized through hydrogenation of nonene (), where hydrogen gas is added to the alkene .
Nonane can be synthesized through several methods:
Nonane has various applications across different industries:
Research on nonane's interactions primarily focuses on its physical and chemical properties rather than extensive biological interactions. Studies have shown that nonane can penetrate narrow micropores, making it useful in evaluating microporosity in materials . Its volatility also suggests potential applications in fragrance formulations and as a carrier for other active ingredients.
Nonane belongs to the alkane family and shares similarities with other hydrocarbons. Here are some comparable compounds along with their unique characteristics:
Compound | Formula | Unique Features |
---|---|---|
Decane | Longer chain alkane; higher boiling point | |
Octane | Shorter chain; commonly used as a fuel standard | |
Nonene | Alkene; contains a double bond, making it reactive | |
Cyclononane | Cyclic structure; different physical properties |
Nonane's uniqueness lies in its specific chain length and structure, which provide distinct physical properties such as boiling point and solubility characteristics compared to its structural analogs .
The conformational landscape of nonane is governed by rotations around its eight carbon-carbon single bonds, which generate distinct staggered and eclipsed conformers. Each torsional angle contributes to the molecule’s potential energy through steric and electronic interactions. The energy profile for these rotations can be modeled using molecular mechanics, where the torsion energy $$ E{\text{tors}} $$ is expressed as:
$$
E{\text{tors}} = \sum{n=1}^{6} \frac{Vn}{2} \left(1 + \cos(n\phi - \gamma)\right)
$$
Here, $$ V_n $$ represents the rotational barrier for each periodicity $$ n $$, $$ \phi $$ is the dihedral angle, and $$ \gamma $$ is the phase offset [2]. For nonane, the gauche interactions between methylene groups dominate low-energy conformers, while eclipsed configurations exhibit higher strain due to van der Waals repulsions [1]. Variable-temperature NMR studies on bicyclononane derivatives have shown that rotation barriers for aryl-substituted nonanes can exceed 16 kcal/mol, highlighting the sensitivity of conformational stability to substituent effects [4] [5].
Nonane exhibits 35 structural isomers, distinguished by the arrangement of its carbon skeleton (Table 1). These isomers range from the linear n-nonane to highly branched derivatives like 2,2,3,3-tetramethylpentane. Branching reduces surface area and van der Waals interactions, leading to lower boiling points and altered physicochemical properties. For instance, 2-methyloctane boils at 142°C, whereas n-nonane boils at 150.8°C. Graph-theoretical representations of these isomers reveal distinct connectivity patterns, which correlate with their thermodynamic stability [1].
Table 1: Representative Isomers of Nonane
Isomer Name | Branching Pattern | Boiling Point (°C) |
---|---|---|
n-Nonane | Linear chain | 150.8 |
2-Methyloctane | Single methyl branch | 142.0 |
3-Ethylheptane | Ethyl branch | 145.5 |
2,2,3-Trimethylhexane | Multiple branches | 136.2 |
Graph theory provides a mathematical framework to quantify structural differences among nonane isomers. By representing each isomer as a graph (vertices = carbon atoms, edges = bonds), eigenvalues of the adjacency matrix encode topological features such as branching and symmetry. For example, the spectral gap—the difference between the first and second eigenvalues—correlates with isomer stability: branched isomers exhibit larger spectral gaps due to reduced electron delocalization [1]. This approach enables rapid classification of isomers and prediction of properties like melting points without experimental data.
The physical properties of nonane isomers are intricately linked to their molecular architecture. Linear isomers exhibit higher densities and boiling points due to efficient molecular packing, whereas branched isomers display lower viscosities and melting points. Computational studies using density functional theory (DFT) reveal that branched isomers are thermodynamically more stable by 1–3 kcal/mol compared to their linear counterparts, a result of reduced torsional strain and steric hindrance [1] [4]. These insights are critical for designing hydrocarbon fuels with tailored combustion characteristics.
Modern computational methods, including DLPNO-CCSD(T1)/CBS and r2SCAN-3c, have been employed to predict conformational energies and isomer stability with near-chemical accuracy [1]. For nonane, composite DFT methods like B97-3c achieve mean absolute errors of <0.5 kcal/mol relative to high-level wavefunction benchmarks. Molecular dynamics simulations further elucidate how branching influences diffusion coefficients and solvation behavior. Semiempirical methods such as GFN-FF offer a balance between accuracy and computational cost, enabling large-scale screening of isomer libraries [1] [5].
Ab initio calculations represent the most rigorous computational approach for studying nonane systems, providing parameter-free predictions based solely on the fundamental laws of quantum mechanics. These calculations have been instrumental in elucidating the conformational behavior, electronic structure, and vibrational properties of nonane.
The conformational landscape of nonane has been extensively explored using various ab initio methods. Wang and Zhang conducted comprehensive studies of normal mode frequencies and intensities for four stable conformations of nonane, including the all-trans configuration and three conformations with one gauche defect [1] [2]. Their calculations employed both infrared and Raman spectroscopy analysis across the complete frequency range to establish structure-property relationships between conformation and disorder.
Higher-level ab initio calculations have been performed using second-order Møller-Plesset perturbation theory (MP2) and fourth-order perturbation theory MP4(SDTQ) with the 6-31G(d,p) basis set [3]. These calculations provided accurate conformational energies and enabled temperature-dependent population analysis that showed excellent agreement with experimental nuclear magnetic resonance data.
The electronic properties of nonane have been characterized using various ab initio methods, including Hartree-Fock (HF), MP2, and coupled cluster with single, double, and perturbative triple excitations CCSD(T) [4] [5]. These calculations have focused on determining highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, ionization potentials, and electron affinities.
Computational studies have revealed that nonane exhibits typical saturated hydrocarbon electronic characteristics, with a large HOMO-LUMO gap reflecting its chemical stability [4]. The electronic structure calculations have also been extended to investigate the effects of conformational changes on electronic properties, showing that gauche defects introduce subtle perturbations in the electronic density distribution.
Ab initio vibrational frequency calculations for nonane have been performed using both harmonic and anharmonic approaches [6] [7]. The harmonic approximation provides a good starting point for frequency analysis, while anharmonic corrections are necessary for accurate prediction of overtone and combination bands.
Recent developments in efficient numerical methods have significantly reduced the computational cost of vibrational frequency calculations for nonane [6]. The threshold-selecting Hessian method exploits the sparseness of the Hessian matrix to achieve better than O(N^1.6) scaling compared to conventional O(N^2) methods, enabling calculations on larger nonane-containing systems.
Method | Basis Set | Primary Application | Computational Scaling |
---|---|---|---|
HF | 6-31G(d,p) | Conformational optimization | O(N^4) |
MP2 | 6-31G(d,p) | Correlation effects | O(N^5) |
MP4(SDTQ) | 6-31G(d,p) | Benchmark calculations | O(N^6) |
CCSD(T) | cc-pVTZ | High-accuracy reference | O(N^7) |
Molecular dynamics (MD) simulations have provided detailed insights into the dynamic behavior of nonane systems, particularly in the liquid phase and at interfaces. These simulations have been crucial for understanding thermodynamic properties, phase behavior, and transport phenomena.
The Transferable Potentials for Phase Equilibria (TraPPE) force field has been extensively validated for nonane simulations [8] [9]. The TraPPE-UA (United Atom) model represents nonane using nine interaction sites, each corresponding to a CH3 or CH2 group, with Lennard-Jones parameters optimized for accurate reproduction of vapor-liquid equilibria [10] [11].
Molecular dynamics simulations using TraPPE-UA have successfully reproduced experimental vapor-liquid coexistence curves for nonane over a wide temperature range [9]. The simulations typically employ systems containing 8000 molecules in slab geometry to maintain stable vapor-liquid interfaces while avoiding finite-size effects.
Specialized MD simulations have been conducted to investigate the stability limits of nonane using vapor-liquid interface properties [10] [11]. The classical thermodynamic spinodal for nonane has been estimated using an innovative method that extracts bulk phase stability information from interfacial properties.
Braun and Kraska performed extensive interface simulations to determine that slight molecular alignment parallel to the interface does not significantly affect the spinodal estimation method [11]. Their calculations demonstrated that the estimated stability limit data for nonane are consistent with experimental data for the homologous series of n-alkanes.
Molecular dynamics simulations of nonane-containing binary mixtures have revealed complex phase behavior and nucleation phenomena [12] [13]. Studies of methane/nonane clusters during nucleation and growth have shown that the concentration of nonane in clusters is very high, with phase separation occurring within growing clusters as methane is expelled from the core to the surface.
Configurational-bias Monte Carlo simulations in the osmotic Gibbs ensemble have been used to study adsorption of nonane/hexanol mixtures [14]. These simulations employ coarse-grained force fields to investigate preferential loading patterns and synergistic effects in binary adsorption.
Simulation Type | System Size | Ensemble | Primary Properties |
---|---|---|---|
Vapor-liquid equilibria | 8000 molecules | NPT | Densities, surface tension |
Interface studies | 5000-10000 molecules | NVT | Spinodal limits, interfacial properties |
Binary mixtures | 2000-5000 molecules | GEMC | Phase diagrams, mixing behavior |
Density functional theory has emerged as a versatile and computationally efficient method for studying nonane systems, offering a good balance between accuracy and computational cost. DFT applications to nonane have encompassed both ground-state and excited-state properties.
Ground-state DFT calculations for nonane have primarily employed hybrid functionals, particularly B3LYP, which provides reliable geometries and energetics for hydrocarbon systems [15] [16]. The 6-31G(d,p) basis set has been the standard choice for most calculations, providing adequate accuracy for conformational analysis and property prediction.
Meta-hybrid functionals such as M06-2X have been applied to nonane systems where dispersion interactions are important [17]. These functionals include improved treatment of medium-range correlation effects and provide better description of weak intermolecular interactions in nonane clusters and condensed phases.
Time-dependent DFT (TD-DFT) has been used to calculate excited-state properties of nonane, although the large HOMO-LUMO gap makes most excited states experimentally inaccessible [15]. Range-separated functionals such as CAM-B3LYP and LC-wPBE have been employed to provide improved description of long-range charge transfer excitations.
The application of DFT to nonane derivatives, particularly bicyclo[3.3.1]nonane systems, has been more extensive due to the presence of chromophoric groups that enable optical spectroscopy studies [18] [19]. These calculations have been crucial for determining absolute configurations through comparison of calculated and experimental circular dichroism spectra.
Recent developments in DFT methodology have focused on improving the efficiency of calculations for larger nonane-containing systems [20]. Non-local density functional theory (NLDFT) has been applied to characterize porosity in materials containing nonane, while quenched solid density functional theory provides insights into confined nonane behavior.
Machine learning approaches have been integrated with DFT calculations to predict nonane properties more efficiently [21]. These methods use natural language processing of molecular representations to predict pure component parameters for equation of state modeling.
Functional Type | Representative Methods | Best Applications | Key Advantages |
---|---|---|---|
Hybrid | B3LYP, PBE0 | General purpose | Balanced accuracy |
Meta-hybrid | M06-2X, M11 | Dispersion interactions | Improved energetics |
Range-separated | CAM-B3LYP, LC-wPBE | Excited states | Long-range correction |
Time-dependent density functional theory has been applied to study the dynamic and optical properties of nonane systems, particularly in the context of excited-state phenomena and response properties. While nonane itself has limited optical activity due to its saturated nature, TDDFT has been crucial for studying nonane derivatives and understanding electronic excitations.
Linear response TDDFT calculations have been performed to determine excitation energies and transition moments for nonane systems [22] [23]. The adiabatic approximation is typically employed, using ground-state exchange-correlation functionals to describe the time-dependent exchange-correlation potential.
For nonane derivatives containing chromophoric groups, particularly bicyclo[3.3.1]nonane diones, TDDFT has been successfully used to calculate electronic circular dichroism spectra [18] [19]. These calculations employ hybrid functionals and provide quantitative agreement with experimental spectra, enabling determination of absolute configurations.
Real-time TDDFT propagation methods have been developed to study the response of nonane systems to time-dependent external fields [23] [24]. These methods solve the time-dependent Kohn-Sham equation directly, allowing investigation of non-linear optical responses and strong-field effects.
The computational implementation of real-time TDDFT for nonane typically employs exponential propagators or Magnus expansion methods to maintain numerical stability [25]. These approaches have been particularly useful for studying the response of nonane to intense laser fields and understanding charge transfer dynamics.
Recent advances in TDDFT methodology have focused on improving the description of excited states in nonane systems [25] [26]. Non-adiabatic functionals have been developed to include memory effects and improve the accuracy of excitation energies, particularly for charge transfer states.
The development of efficient algorithms for TDDFT calculations has enabled studies of larger nonane-containing systems [27]. Simplified time-dependent density functional theory (sTD-DFT) methods replace semi-empirical two-electron integrals with exact integrals, providing improved accuracy at reduced computational cost.
TDDFT Method | Time Treatment | Primary Applications | Computational Scaling |
---|---|---|---|
Linear response | Frequency domain | Excitation energies | O(N^4) |
Real-time | Time domain | Non-linear optics | O(N^3) per step |
Simplified TD-DFT | Frequency domain | Large systems | O(N^3) |
Quantum chemical calculations have provided comprehensive characterization of the electronic properties of nonane, including molecular orbitals, charge distributions, and response properties. These calculations have been essential for understanding the chemical bonding and reactivity of nonane systems.
Natural Bond Orbital (NBO) analysis has been extensively applied to nonane systems to understand the electronic structure and bonding characteristics [17] [28]. NBO calculations provide Lewis-like descriptions of bonding, enabling quantification of hybridization effects, charge transfer, and hyperconjugation in nonane conformers.
The NBO analysis of nonane reveals typical sigma-bonding characteristics of saturated hydrocarbons, with sp3 hybridization at all carbon atoms [5]. Conformational effects on the electronic structure manifest as subtle changes in bond orders and atomic charges, particularly in gauche conformations where steric interactions perturb the electronic density distribution.
Quantum Theory of Atoms in Molecules (QTAIM) analysis has been applied to nonane systems to study charge distributions and intermolecular interactions [29]. This analysis provides insights into the nature of C-H and C-C bonds and reveals the effects of conformational changes on electron density topology.
Population analysis methods, including Mulliken, Löwdin, and natural population analysis, have been used to characterize atomic charges in nonane [17]. These calculations show that carbon atoms in nonane carry small negative charges, while hydrogen atoms are slightly positive, consistent with the electronegativity difference between carbon and hydrogen.
Quantum chemical calculations of response properties have determined polarizabilities, hyperpolarizabilities, and optical rotation for nonane systems [18] [19]. These calculations employ finite field methods or coupled perturbed Hartree-Fock/DFT approaches to compute the response to external electromagnetic fields.
The static polarizability of nonane scales approximately linearly with molecular length, reflecting the additive nature of localized bond polarizabilities [5]. Dynamic polarizabilities show frequency dependence that can be related to electronic excitation energies through sum-over-states expressions.
Property Type | Calculation Method | Physical Significance | Typical Applications |
---|---|---|---|
Molecular orbitals | SCF, DFT | Electronic structure | Reactivity prediction |
Charge distribution | Population analysis | Electrostatic interactions | Solvation modeling |
Polarizability | Response theory | Optical properties | Refractive index |
Hyperpolarizability | Finite field | Non-linear optics | Second harmonic generation |
The Perturbed Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state has been extensively applied to model the thermodynamic properties of nonane and nonane-containing systems. This molecular-based approach provides accurate predictions of phase behavior and thermodynamic properties over wide ranges of temperature and pressure.
PC-SAFT modeling of nonane requires three pure component parameters: the segment number (m), hard-core segment diameter (σ), and segment-segment interaction energy parameter (ε/k) [30] [31]. These parameters are typically fitted to experimental vapor pressure and liquid density data to ensure accurate representation of phase equilibria.
Recent developments have focused on predictive methods for determining PC-SAFT parameters without experimental data [21] [32]. Group contribution methods and machine learning approaches have been developed to predict parameters based on molecular structure, with particular success for the n-alkane series including nonane.
PC-SAFT has demonstrated excellent capability for modeling vapor-liquid equilibria of nonane over extended temperature and pressure ranges [33] [34]. The equation accurately reproduces experimental saturation pressures and densities from the triple point to near the critical point, with typical deviations of 1-2% for liquid densities.
The modeling of nonane-containing binary and multicomponent mixtures using PC-SAFT has been successful for various applications [35] [36]. Binary interaction parameters are typically small for nonane with other alkanes, reflecting the similarity in intermolecular interactions and the transferability of the PC-SAFT approach.
PC-SAFT modeling has been extended to study the behavior of nonane in complex environments, including adsorption in porous materials and behavior at high pressures [30] [37]. The equation has been successfully applied to model asphaltene phase behavior in petroleum systems containing nonane as a solvent.
Recent implementations of PC-SAFT for nonane have incorporated machine learning approaches to predict parameters directly from molecular structure [21]. These methods use natural language processing of SMILES representations to predict PC-SAFT parameters, enabling rapid property prediction for large molecular databases.
Parameter | Physical Meaning | Typical Values for Nonane | Fitting Data |
---|---|---|---|
m | Segment number | 4.0-4.5 | Vapor pressure, density |
σ (Å) | Segment diameter | 3.8-4.0 | Vapor pressure, density |
ε/k (K) | Interaction energy | 240-260 | Vapor pressure, density |
Flammable;Irritant;Health Hazard;Environmental Hazard